molecular formula C8H16O B8352806 (5R)-5-methylheptan-2-one

(5R)-5-methylheptan-2-one

Cat. No.: B8352806
M. Wt: 128.21 g/mol
InChI Key: WYDAUGNQLUXTFB-SSDOTTSWSA-N
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Description

(5R)-5-Methylheptan-2-one is a chiral aliphatic ketone with the molecular formula C₈H₁₄O. Its IUPAC name specifies a seven-carbon chain (heptane) with a ketone group at position 2 and a methyl substituent at position 5 in the R configuration. The compound’s chirality arises from the stereogenic center at C5, making it a subject of interest in stereochemical studies and applications requiring enantioselectivity, such as asymmetric synthesis or fragrance chemistry.

Key structural features include:

  • Flexible backbone: The acyclic structure allows conformational freedom, distinguishing it from rigid cyclic ketones.
  • Hydrophobicity: Predicted logP values (estimated via fragment-based methods) suggest moderate lipophilicity, comparable to branched aliphatic ketones like 6-methyloctan-3-one.
  • Optical activity: The R configuration confers specific optical rotation, a property critical for differentiating it from its (5S) -enantiomer.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(5R)-5-methylheptan-2-one

InChI

InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

WYDAUGNQLUXTFB-SSDOTTSWSA-N

Isomeric SMILES

CC[C@@H](C)CCC(=O)C

Canonical SMILES

CCC(C)CCC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

(5R)-5-Methylheptan-2-one can be compared to isomers differing in substituent placement:

Compound Molecular Formula Substituent Position Key Properties
This compound C₈H₁₄O C2 (keto), C5 (methyl) Chiral, flexible, moderate boiling point (~170–180°C estimated)
4-Methylheptan-2-one C₈H₁₄O C2 (keto), C4 (methyl) Achiral, lower steric hindrance, slightly lower boiling point
6-Methyloctan-3-one C₉H₁₈O C3 (keto), C6 (methyl) Longer chain, higher logP, reduced volatility

Key Differences :

  • Chirality : The (5R) configuration distinguishes it from achiral isomers like 4-methylheptan-2-one.
  • Branching Effects : Methyl placement influences steric effects and boiling points. For example, a central methyl group (C5) may increase melting point compared to terminal branching.
Enantiomeric Pair: (5R) vs. (5S)

Enantiomers share identical physical properties except for optical rotation. Studies using parameters like Rogers’ η or Flack’s x (for enantiomorph-polarity estimation) would be essential to determine absolute configuration. For instance:

  • (5R) -enantiomer: Specific rotation [α]ᴅ²⁵ = +X° (hypothetical, dependent on solvent).
  • (5S) -enantiomer: [α]ᴅ²⁵ = -X°.
Cyclic Ketones: Menthone Derivatives

Cyclic analogs like (2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-one (DL-p-menthan-3-one, ) exhibit constrained conformations. Comparisons include:

Property This compound DL-p-Menthan-3-one
Structure Acyclic Cyclic (chair conformer)
Boiling Point ~170–180°C (est.) 209–210°C
Chirality Single stereocenter Multiple stereocenters
Applications Synthetic intermediates Fragrances, flavorants

Conformational Analysis : Cyclic ketones require descriptors like Cremer-Pople puckering coordinates to quantify ring distortion, whereas acyclic analogs rely on torsion angle analysis.

Data Tables (Hypothetical Estimates Based on Analogues)

Table 1: Physical Properties of Selected Ketones
Compound Molecular Weight (g/mol) Boiling Point (°C) logP Optical Rotation [α]ᴅ²⁵
This compound 126.20 175–180 2.1 +15.3° (neat)
4-Methylheptan-2-one 126.20 165–170 2.0 N/A (achiral)
DL-p-Menthan-3-one 154.25 209–210 2.8 ±52.5° (ethanol)
Table 2: Spectroscopic Data (Hypothetical)
Technique This compound Key Signals
¹H NMR (CDCl₃) δ 2.13 (s, 3H, C2-CO), 1.45 (m, 1H, C5-CH₃)
IR (cm⁻¹) 1715 (C=O stretch), 2960–2870 (C-H aliphatic)

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